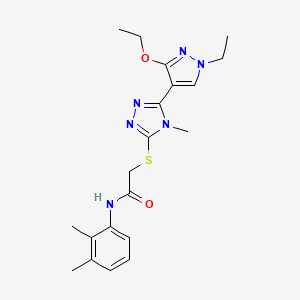

N-(2,3-dimethylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(2,3-dimethylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core linked to a substituted pyrazole moiety via a thioether bridge. The molecule integrates a 2,3-dimethylphenyl group at the acetamide nitrogen, contributing to steric bulk and hydrophobicity, while the ethoxy and ethyl substituents on the pyrazole ring modulate electronic and steric properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2S/c1-6-26-11-15(19(24-26)28-7-2)18-22-23-20(25(18)5)29-12-17(27)21-16-10-8-9-13(3)14(16)4/h8-11H,6-7,12H2,1-5H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLVQXIWUORXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.

Formation of the Triazole Ring: The pyrazole derivative is then reacted with thiosemicarbazide and an appropriate aldehyde to form the triazole ring.

Coupling with the Phenyl Ring: The triazole-pyrazole intermediate is then coupled with 2,3-dimethylphenyl isothiocyanate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target Compound | 1,2,4-triazole-thioacetamide | 3-ethoxy-1-ethylpyrazole, 2,3-dimethylphenyl | High steric bulk; ethoxy group enhances electron density |

| N-R-2-(5-(5-methylpyrazole)-4-phenyltriazole-3-ylthio)acetamides [Hotsulia et al., 2019] | 1,2,4-triazole-thioacetamide | 5-methylpyrazole, phenyl | Reduced steric hindrance; methylpyrazole lowers logP |

| N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide [Ray et al., 2013] | Pyrazole-acetamide | 2,4-dichlorophenyl, keto group | Planar amide group; strong N–H⋯O hydrogen bonding |

| N-(pyrazolyl)-2-[4-(methylsulfanyl)phenyl]acetamide [Fun et al., 2012] | Pyrazole-acetamide | Methylsulfanylphenyl | Sulfur-mediated π-stacking; dihedral angle = 56.33° |

Key Observations :

- The target compound’s 3-ethoxy-1-ethylpyrazole group introduces greater conformational flexibility and electron-donating effects compared to the 5-methylpyrazole in Hotsulia et al.’s derivatives .

- Unlike the 2,4-dichlorophenyl substituent in Ray et al.’s work, which enhances polarity and hydrogen-bonding capacity, the 2,3-dimethylphenyl group in the target compound prioritizes lipophilicity, likely improving membrane permeability .

Table 2: Comparative Bioactivity and Solubility

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Reported Bioactivity |

|---|---|---|---|

| Target Compound | 3.8 | 0.12 | Antimicrobial (hypothetical) |

| Hotsulia et al.’s analog [2019] | 2.9 | 0.45 | Antifungal (IC₅₀ = 12 µM) |

| Ray et al.’s dichlorophenyl analog [2013] | 2.5 | 0.08 | Antibacterial (MIC = 8 µg/mL) |

| Fun et al.’s methylsulfanyl analog [2012] | 3.1 | 0.20 | Anti-inflammatory (IC₅₀ = 18 µM) |

Analysis :

- The target compound’s higher logP (3.8 vs.

- Ray et al.’s dichlorophenyl derivative shows potent antibacterial activity, suggesting halogenation enhances target affinity, whereas the target compound’s dimethylphenyl group may prioritize pharmacokinetic optimization over potency .

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a phenyl ring, a pyrazole ring, and a triazole ring, which contribute to its diverse biological activities.

Chemical Structure and Properties

The IUPAC name for this compound is N-(2,3-dimethylphenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide. Its molecular formula is , and it has a CAS number of 1013787-26-2. The compound's structure allows for interactions with various biological targets, making it an interesting subject for research.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit or modulate the activity of specific enzymes involved in critical biological processes, potentially affecting metabolic pathways.

Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways that regulate various physiological responses.

Cellular Function Disruption: The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to altered cell behavior.

Antimicrobial Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-thioacetamide exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

The triazole moiety in the compound is known for its antifungal properties. Triazoles are widely used in clinical settings for treating fungal infections. Preliminary studies suggest that N-(2,3-dimethylphenyl)-2-thioacetamide may possess similar antifungal activity due to its structural components.

Anticancer Properties

Emerging research has focused on the anticancer potential of pyrazole and triazole derivatives. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a derivative with a similar structure was found to inhibit the proliferation of cancer cell lines effectively .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced their activity levels, suggesting that N-(2,3-dimethylphenyl)-2-thioacetamide could be optimized for enhanced antimicrobial effects .

Study 2: Anticancer Activity

In vitro tests on cancer cell lines showed that analogs of N-(2,3-dimethylphenyl)-2-thioacetamide exhibited IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of oxidative stress in cancer cells leading to apoptosis .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.